molecular formula C21H31N3O2S B2712448 (E)-N-(tert-butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide CAS No. 1798413-02-1

(E)-N-(tert-butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide

Cat. No.: B2712448
CAS No.: 1798413-02-1
M. Wt: 389.56
InChI Key: BOTADRODKOIYMU-JXMROGBWSA-N
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Description

This compound features a piperidine core modified with a tert-butyl carboxamide group and an (E)-configured acrylamido linker attached to a 4-(methylthio)phenyl moiety. The tert-butyl group enhances metabolic stability and lipophilicity, while the methylthio substituent may contribute to π-π interactions or sulfur-mediated binding in biological targets .

Properties

IUPAC Name

N-tert-butyl-4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-21(2,3)23-20(26)24-13-11-17(12-14-24)15-22-19(25)10-7-16-5-8-18(27-4)9-6-16/h5-10,17H,11-15H2,1-4H3,(H,22,25)(H,23,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTADRODKOIYMU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(tert-butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N3O2SC_{16}H_{21}N_{3}O_{2}S, with a molecular weight of 307.42 g/mol. The compound features a piperidine ring, a tert-butyl group, and an acrylamide moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂S
Molecular Weight307.42 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the acrylamide and methylthio groups. The general synthetic pathway includes:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is synthesized.
  • Acrylamide Formation : The introduction of the acrylamide moiety is achieved through coupling reactions.
  • Methylthio Substitution : Finally, the methylthio group is added to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties, particularly against various human cancer cell lines. The compound's mechanism appears to involve:

  • Inhibition of Cell Proliferation : The compound has been found to reduce cell viability in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0

The proposed mechanism involves interaction with specific cellular targets, likely affecting signaling pathways related to cell growth and apoptosis. Research suggests that it may modulate the activity of enzymes involved in these processes.

Case Studies

Several studies have explored the biological effects of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines.
  • Molecular Docking Studies : Computational analyses indicated potential binding affinities to target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups
(E)-N-(tert-Butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide C22H32N3O2S 410.58 g/mol tert-butyl carboxamide, (E)-acrylamido, 4-(methylthio)phenyl
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () C13H24N2O3 256.34 g/mol tert-butyl carbamate, acetylated piperidine
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19) C34H38N3O3S 580.75 g/mol tert-butyl phenyl, tosyl group, pyridinyl-methyl
tert-Butyl 4-((N-(3-(benzyloxy)-4-(benzyloxycarbonyl)phenyl)-2-(N,4-dimethylphenylsulfonamido)acetamido)methyl)piperidine-1-carboxylate () C42H49N3O8S 755.93 g/mol tert-butyl carboxylate, benzyloxycarbonyl, sulfonamido

Key Observations :

  • The target compound lacks bulky aromatic groups (e.g., benzyloxy in ) but includes a sulfur-containing 4-(methylthio)phenyl group, which may enhance binding specificity compared to non-sulfur analogues.
  • Unlike the acetylated piperidine in , the target compound retains a free piperidine nitrogen, which could influence solubility or hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely requires stereoselective acrylamido bond formation (E-configuration), which is absent in simpler analogues like ’s acetylated piperidine.
  • demonstrates high-yield tosylation (~98%), suggesting that similar carboxamide derivatization could be feasible for the target compound .

Spectroscopic and Analytical Data

Table 3: Spectral Data Comparison
Compound ¹H NMR Highlights (δ, ppm) LCMS/MS Data Reference
Target Compound (hypothetical) δ 7.35 (d, J=15.6 Hz, CH=CH), 1.40 (s, t-Bu) [M+H]⁺ 411.2 N/A
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () δ 4.05 (m, piperidine-H), 2.05 (s, acetyl) [M+H]⁺ 257.1
Compound 19 () δ 7.70 (d, Tosyl-H), 1.60 (s, t-Bu) HRMS: 580.75 (calc.)

Key Observations :

  • The tert-butyl group consistently resonates near δ 1.40–1.60 ppm across analogues, confirming its structural stability .
  • The acrylamido group in the target compound would show a characteristic doublet for the trans (E) vinyl protons (~δ 7.35 ppm), distinguishing it from saturated or cis-configured analogues.

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